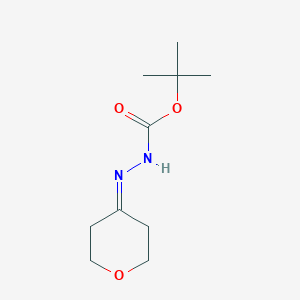

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Overview

Description

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate: is an organic compound that features a tert-butyl group attached to a hydrazinecarboxylate moiety, with a dihydro-2H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with tert-butyl hydrazinecarboxylate and dihydro-2H-pyran-4(3H)-one.

Reaction Conditions: The reaction involves the condensation of tert-butyl hydrazinecarboxylate with dihydro-2H-pyran-4(3H)-one under acidic or basic conditions to form the desired product.

Catalysts and Solvents: Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide. Solvents such as ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the hydrazinecarboxylate moiety, potentially converting it to corresponding amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products:

Oxidation: Oxidized pyran derivatives.

Reduction: Amines and reduced hydrazine derivatives.

Substitution: Various substituted hydrazinecarboxylates.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry:

Material Science:

Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

tert-Butyl hydrazinecarboxylate: Lacks the pyran ring, making it less versatile in certain synthetic applications.

Dihydro-2H-pyran-4(3H)-one: Lacks the hydrazinecarboxylate moiety, limiting its use in medicinal chemistry.

Uniqueness:

- The combination of the tert-butyl group, hydrazinecarboxylate moiety, and dihydro-2H-pyran ring makes tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate unique. This structure provides a balance of stability and reactivity, making it valuable in various chemical and biological applications.

Biological Activity

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate, a compound with the CAS number 894789-82-3, is a derivative of hydrazinecarboxylate that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.26 g/mol. The compound features a tert-butyl group attached to a hydrazinecarboxylate moiety, which is linked to a dihydro-2H-pyran structure. This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyran derivatives have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| Pyran Derivative A | E. coli | Inhibitory | |

| Pyran Derivative B | Candida albicans | Fungicidal |

Antioxidant Activity

The antioxidant potential of hydrazine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The specific antioxidant mechanisms include the upregulation of endogenous antioxidant enzymes and direct scavenging of reactive oxygen species (ROS).

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Cytotoxic | |

| HeLa (Cervical Cancer) | 30 | Cytotoxic |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in pathogens.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

- Antioxidant Pathways : The ability to modulate oxidative stress responses through Nrf2 activation has been observed in related compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on pyran derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro assays revealed that this compound selectively induced apoptosis in cancerous cells while exhibiting minimal effects on non-cancerous cells.

Properties

IUPAC Name |

tert-butyl N-(oxan-4-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEHTHNPTMRRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.